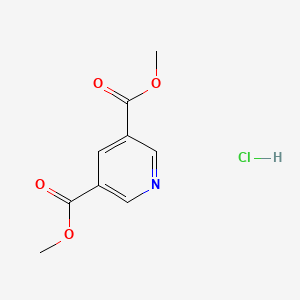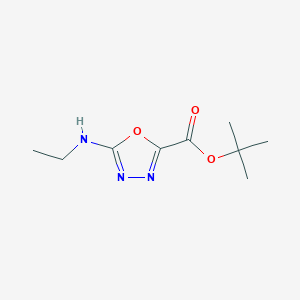![molecular formula C7H12O B3010591 (7S)-Spiro[2.4]heptan-7-ol CAS No. 2055849-16-4](/img/structure/B3010591.png)
(7S)-Spiro[2.4]heptan-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7S)-Spiro[2.4]heptan-7-ol: is a unique organic compound characterized by its spirocyclic structure, which consists of a seven-membered ring fused to a four-membered ring
作用机制
Target of Action
The primary targets of (7S)-Spiro[2It is structurally similar to certain fluoroquinolones , which primarily target bacterial DNA-gyrase .
Mode of Action
The mode of action of (7S)-Spiro[2If we consider its structural similarity to fluoroquinolones, it may inhibit bacterial dna-gyrase , an enzyme crucial for bacterial DNA replication. This inhibition disrupts bacterial DNA replication, leading to cell death .
Biochemical Pathways
The specific biochemical pathways affected by (7S)-Spiro[2Based on its potential action on bacterial dna-gyrase, it may affect the dna replication pathway in bacteria .
Result of Action
The molecular and cellular effects of (7S)-Spiro[2If it acts similarly to fluoroquinolones, it could lead to the death of bacterial cells by disrupting dna replication .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7S)-Spiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a linear or branched hydrocarbon chain with appropriate functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions: (7S)-Spiro[2.4]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of spiro[2.4]heptan-7-one.
Reduction: Formation of spiro[2.4]heptane.
Substitution: Formation of spiro[2.4]heptan-7-yl halides or amines.
科学研究应用
Chemistry: (7S)-Spiro[2.4]heptan-7-ol is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of spirocyclic systems on biological processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, including their use as drug candidates for various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
相似化合物的比较
Spiro[2.4]heptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Spiro[3.4]octan-7-ol: Contains a larger ring system, which may affect its chemical and biological properties.
Spiro[2.5]nonan-7-ol:
Uniqueness: (7S)-Spiro[2.4]heptan-7-ol is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(7S)-spiro[2.4]heptan-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVSXRVGROMOGZ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2(C1)CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)

![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)




![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)


![N-{[4-cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B3010531.png)
